beta-D-galactopyranosyl-(1->4)-D-galactopyranose

Vue d'ensemble

Description

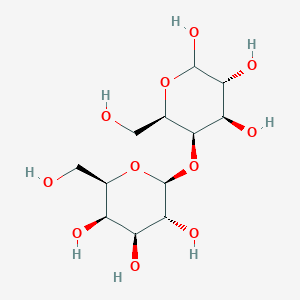

Beta-D-galactopyranosyl-(1->4)-D-galactopyranose: is a disaccharide composed of two galactose molecules linked by a beta-1,4-glycosidic bond This compound is a type of oligosaccharide and is commonly found in various biological systems

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-galactopyranosyl-(1->4)-D-galactopyranose typically involves the enzymatic or chemical glycosylation of galactose units. One common method is the use of glycosyltransferase enzymes, which catalyze the formation of the glycosidic bond between two galactose molecules under specific conditions. The reaction conditions often include a buffered aqueous solution with a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

In industrial settings, the production of beta-D-galactopyranosyl-(1->4)-D-galactopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase enzymes are cultured in bioreactors. The fermentation process is carefully monitored and controlled to ensure high yield and purity of the disaccharide. After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

Beta-D-galactopyranosyl-(1->4)-D-galactopyranose can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups on the galact

Activité Biologique

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose, also known as galactobiose, is a disaccharide composed of two galactose units linked by a β(1→4) glycosidic bond. This compound is of significant interest due to its various biological activities, particularly in the fields of immunology and digestion. This article reviews its biological activity, synthesizing findings from diverse sources.

- Chemical Formula : C₁₂H₂₂O₁₁

- Molecular Weight : 342.2965 g/mol

- Structure : The structure consists of two galactose molecules, which can be represented as follows:

1. Immunomodulatory Effects

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose has been studied for its immunomodulatory properties. Research indicates that polysaccharides with similar structures can enhance immune responses by activating macrophages and promoting cytokine production. The presence of specific functional groups and branching in polysaccharides plays a crucial role in their immunostimulatory activity .

- Mechanism : The compound may stimulate immune cells through receptor-mediated pathways, enhancing the body's response to infections and diseases.

2. Digestive Health

Studies have shown that beta-D-galactopyranosyl-(1→4)-D-galactopyranose is not hydrolyzed by common digestive enzymes, suggesting it may function as a prebiotic. In animal studies, long-term ingestion led to increased cecum and colon weights without significantly affecting serum lipid levels . This implies potential benefits in gut health by promoting beneficial microbiota.

- Case Study : In a rat model, diets supplemented with this compound resulted in increased body weight gain compared to control groups, indicating a positive influence on digestion and nutrient absorption .

3. Synthesis and Applications

The enzymatic synthesis of beta-D-galactopyranosyl-(1→4)-D-galactopyranose has been explored using β-galactosidases from various microbial sources. These enzymes facilitate the transgalactosylation process, producing oligosaccharides that exhibit enhanced biological activities .

- Enzymatic Activity : The compound is synthesized through reactions involving lactose as a donor and trehalose as an acceptor, resulting in various galactosyl derivatives .

Table 1: Summary of Biological Activities

Applications De Recherche Scientifique

Biological Functions and Metabolism

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose plays a crucial role as a bacterial metabolite. It has been identified in various plant species, including Arabidopsis thaliana and Carica papaya, indicating its importance in plant metabolism and interactions with microbial communities . Its metabolic pathways are essential for understanding its ecological roles and potential applications in agriculture.

Antimicrobial Properties

Research has demonstrated that derivatives of beta-D-galactopyranosyl-(1→4)-D-galactopyranose exhibit antimicrobial properties. A study evaluated the efficacy of a propyl derivative in treating oral candidiasis in rats. The results indicated that this compound significantly reduced fungal burden compared to untreated controls, showcasing its potential as a therapeutic agent against microbial infections .

Antidiabetic Effects

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose has also been studied for its antidiabetic effects. In animal models, chronic ingestion of related compounds has shown to influence body weight gain and lipid metabolism positively, suggesting a role in managing diabetes . These findings support further exploration into its use as a dietary supplement for glycemic control.

Food Industry Applications

In the food industry, beta-D-galactopyranosyl-(1→4)-D-galactopyranose is utilized as a prebiotic ingredient. It promotes the growth of beneficial gut bacteria, enhancing gastrointestinal health. Its incorporation into functional foods could provide health benefits such as improved digestion and immune function.

Structural Characteristics and Modifications

The structural characteristics of beta-D-galactopyranosyl-(1→4)-D-galactopyranose have been extensively studied using techniques like NMR spectroscopy. Understanding its structure allows researchers to modify it for enhanced biological activity or stability in various applications . For example, sulfation or other chemical modifications can increase its efficacy against pathogens or improve its prebiotic properties.

Comparative Analysis of Galactooligosaccharides

The following table summarizes the key differences between beta-D-galactopyranosyl-(1→4)-D-galactopyranose and other related oligosaccharides:

| Oligosaccharide | Linkage Type | Biological Activity | Source |

|---|---|---|---|

| Beta-D-Galactopyranosyl-(1→4)-D-Gal | Beta-(1→4) | Antimicrobial, Antidiabetic | Plants (e.g., Carica papaya) |

| Oligofructose | Beta-(2→1) | Prebiotic | Chicory root |

| Galacto-oligosaccharides | Mixed linkages | Prebiotic, Enhances calcium absorption | Dairy products |

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBGYTABKSRVRQ-HEJLOQJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20429537 | |

| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2152-98-9 | |

| Record name | 4-O-beta-D-Galactopyranosyl-D-galactopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20429537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is beta-D-galactopyranosyl-(1->4)-D-galactopyranose (Gal(β1-4)Gal) considered a xenoepitope in humans?

A1: Humans lack the enzymatic machinery to synthesize the Gal(β1-4)Gal linkage. [] Consequently, this disaccharide, found in some species like ostriches, is recognized as foreign by the human immune system, leading to the production of anti-Gal(β1-4)Gal antibodies. [] These antibodies are considered natural antibodies, meaning they are present without prior sensitization. []

Q2: What is the significance of the discovery of natural human antibodies against Gal(β1-4)Gal?

A2: The identification of anti-Gal(β1-4)Gal antibodies expands our understanding of human xenoantibodies. [] It highlights the diversity of natural antibody repertoires and their potential role in recognizing and responding to non-self antigens from other species. This knowledge is valuable in fields like xenotransplantation, where such antibodies could trigger immune rejection.

Q3: Besides ostrich liver, where else has Gal(β1-4)Gal been found?

A3: This disaccharide motif has been identified as a core modification in the N-glycans of keyhole limpet hemocyanin (KLH). [] KLH, derived from the marine snail Megathura crenulata, is commonly employed as an adjuvant and hapten carrier in immunological research. []

Q4: Does the presence of Gal(β1-4)Gal in KLH have immunological consequences?

A4: The Gal(β1-4)Gal modification, along with the Gal(β1-4)Gal(β1-4)Fuc modification, on KLH N-glycans are thought to contribute to KLH's immunostimulatory properties. [] These non-mammalian carbohydrate structures likely act as epitopes for immune recognition, potentially explaining KLH's effectiveness as an adjuvant.

Q5: Are there enzymes that specifically recognize and cleave the Gal(β1-4)Gal linkage?

A5: Yes, a beta-galactosidase from the bacterium Bifidobacterium adolescentis DSM20083 exhibits high activity towards Gal(β1-4)Gal and oligosaccharides containing this linkage. [] Notably, this enzyme displays a preference for Gal(β1-4)Gal over lactose, a more common substrate for beta-galactosidases. []

Q6: How is ferulic acid incorporated into plant cell walls and what is the significance of its association with Gal(β1-4)Gal?

A6: Ferulic acid, a phenolic compound found in plant cell walls, is commonly esterified to specific sugars within cell wall polysaccharides. In grain amaranth, ferulic acid has been found linked to both pectic arabinans and galactans. [] The presence of O-(6-O-trans-feruloyl-beta-D-galactopyranosyl)-(1→4)-D-galactopyranose in amaranth fiber reveals that ferulic acid is indeed esterified to the Gal(β1-4)Gal disaccharide unit within this plant species. [] This association likely contributes to the structural integrity and properties of the plant cell wall.

Q7: How can mass spectrometry be used to analyze feruloylated Gal(β1-4)Gal structures?

A7: Electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) fragmentation allows for the identification and structural characterization of feruloylated carbohydrates, including those containing Gal(β1-4)Gal. [] The technique enables the determination of the ferulic acid linkage position on the sugar molecule, providing valuable information about the structure and composition of plant cell wall components. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.